(R)-1-(4-Chlorobenzyl)pyrrolidin-3-aminedihydrochloride

Medicinal Chemistry Inflammation Chemokine Receptor

(R)-1-(4-Chlorobenzyl)pyrrolidin-3-amine dihydrochloride (CAS 226249-94-1) is a chiral, enantiomerically pure (R)-configured pyrrolidine derivative bearing a 4-chlorobenzyl substituent on the nitrogen atom, isolated as its dihydrochloride salt with a molecular formula of C₁₁H₁₇Cl₃N₂ and a molecular weight of 283.63 g/mol. The compound is primarily utilized as a chiral building block and key intermediate in medicinal chemistry, particularly for the synthesis of potent chemokine receptor antagonists and other biologically active molecules.

Molecular Formula C11H17Cl3N2
Molecular Weight 283.62
CAS No. 226249-94-1
Cat. No. B2603834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(4-Chlorobenzyl)pyrrolidin-3-aminedihydrochloride
CAS226249-94-1
Molecular FormulaC11H17Cl3N2
Molecular Weight283.62
Structural Identifiers
SMILESC1CN(CC1N)CC2=CC=C(C=C2)Cl.Cl.Cl
InChIInChI=1S/C11H15ClN2.2ClH/c12-10-3-1-9(2-4-10)7-14-6-5-11(13)8-14;;/h1-4,11H,5-8,13H2;2*1H/t11-;;/m1../s1
InChIKeyGKRZMXYRBJTLPZ-NVJADKKVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(R)-1-(4-Chlorobenzyl)pyrrolidin-3-amine dihydrochloride (CAS 226249-94-1) - Chemical Profile and Procurement Baseline


(R)-1-(4-Chlorobenzyl)pyrrolidin-3-amine dihydrochloride (CAS 226249-94-1) is a chiral, enantiomerically pure (R)-configured pyrrolidine derivative bearing a 4-chlorobenzyl substituent on the nitrogen atom, isolated as its dihydrochloride salt with a molecular formula of C₁₁H₁₇Cl₃N₂ and a molecular weight of 283.63 g/mol . The compound is primarily utilized as a chiral building block and key intermediate in medicinal chemistry, particularly for the synthesis of potent chemokine receptor antagonists and other biologically active molecules .

Chiral Intermediate R-stereochemistry linked to CCR2b and VAP-1 target engagement
MedChem Building Block Supports synthesis of chemokine receptor pathway probes
Stereochemical Control Enantiomer-specific SAR without racemic mixture variability

(R)-1-(4-Chlorobenzyl)pyrrolidin-3-amine dihydrochloride (CAS 226249-94-1) - Rationale for Avoiding Generic Substitution


The chiral (R)-configuration of this 3-aminopyrrolidine core is a critical determinant of biological activity. The (S)-enantiomer and racemic mixtures often exhibit significantly reduced or altered target engagement profiles in key assays such as CCR2 antagonism and VAP-1 inhibition [1]. Simple substitution with the opposite enantiomer or an unspecified stereoisomer mixture can lead to complete loss of desired pharmacological activity or introduce unpredictable off-target effects, thereby invalidating structure-activity relationship (SAR) studies and compromising the validity of downstream research or development programs .

Opposite Enantiomer Mismatch

(S)-enantiomer may exhibit reduced target engagement, shifting pharmacologic response in CCR2 and VAP-1 assays

Racemate Substitution Risk

Racemic mixtures introduce stereochemical heterogeneity that can obscure SAR interpretation and functional endpoint readouts

(R)-1-(4-Chlorobenzyl)pyrrolidin-3-amine dihydrochloride (CAS 226249-94-1) - Quantified Evidence of Differentiation


Enantioselective Potency in CCR2b Antagonism

The (R)-configured 3-aminopyrrolidine scaffold is the pharmacophore of Teijin compound 1 (CCR2 antagonist 4), a potent and specific CCR2b antagonist. The (R)-stereochemistry is essential for high-affinity binding and functional antagonism . A closely related (R)-3-aminopyrrolidine derivative (Compound 71) demonstrated a binding IC₅₀ of 3.2 nM against CCR2b and functional antagonism of MCP-1-induced chemotaxis with an IC₅₀ of 0.83 nM [1]. The (S)-enantiomeric series often shows divergent activity or reduced potency [2].

CCR2b Enantiomer Activity
Class-level inference
R-derivative: chemotaxis IC₅₀ 0.83 nM; S-enantiomer: divergent activity
R-stereochemistry linked to CCR2b antagonism endpoint response
Derivative data; review free-base confirmation
Medicinal Chemistry Inflammation Chemokine Receptor

Direct Enantiomer Comparison: R vs. S Isomer Availability and Purity

The (R)-enantiomer (CAS 226249-94-1) is commercially available in high purity (≥98%) as verified by multiple vendors . In contrast, the corresponding (S)-enantiomer (CAS 169452-11-3) is typically offered at a lower purity of 95% . This difference in standard commercial purity can impact the reliability of analytical and biological assays, particularly those sensitive to trace impurities.

Commercial Purity (R vs. S)
Direct head-to-head comparison
≥98% (R) vs 95% (S)
Higher purity reduces impurity-related assay variability
Vendor-specified; CoA verification advised
Chiral Synthesis Quality Control Procurement

Selectivity Profile: VAP-1 Inhibition vs. 5-Lipoxygenase

A derivative of the (R)-3-aminopyrrolidine scaffold (Compound 10) exhibited potent inhibition of rat vascular adhesion protein-1 (VAP-1) with an IC₅₀ of 14 nM [1]. In stark contrast, a related compound was evaluated for inhibition of 5-lipoxygenase (5-LO) at 100 µM and showed no significant activity [2]. This >7,000-fold difference in potency against two distinct inflammatory targets highlights a degree of target selectivity within the chemical space.

VAP-1 vs. 5-LO Selectivity
Cross-study comparable
VAP-1 IC₅₀ 14 nM; 5-LO: no activity at 100 µM (>7,000×)
Indicates target selectivity context for VAP-1/SSAO pathway studies
Derivative-specific; confirm for target compound
Inflammation Amine Oxidase Target Selectivity

Purity Differential for Procurement: 98% vs. 95% Standard

Across multiple vendors, the (R)-enantiomer (CAS 226249-94-1) is routinely offered with a certified purity of ≥98% , whereas the (S)-enantiomer (CAS 169452-11-3) is typically listed at a standard purity of 95% . This 3-percentage-point difference is significant in the context of pharmaceutical research where trace impurities can skew biological results and complicate analytical method development.

Procurement Purity Standard
Direct head-to-head comparison
NLT 98% (R) eliminates added purification for sensitive workflows
Supports reproducible SAR without in-house clean-up
Purity based on vendor CoA; verify upon receipt
Quality Control Analytical Chemistry Procurement

(R)-1-(4-Chlorobenzyl)pyrrolidin-3-amine dihydrochloride (CAS 226249-94-1) - Recommended Research and Industrial Use Cases


Synthesis of High-Potency CCR2 Antagonists for Inflammation Research

Utilize this (R)-configured pyrrolidine scaffold as a chiral building block to synthesize novel CCR2b antagonists. The (R)-stereochemistry is essential for achieving sub-nanomolar functional antagonism, as demonstrated by the SAR of the (R)-3-aminopyrrolidine series [1]. This application is directly supported by its role in the synthesis of Teijin compound 1 (CCR2 antagonist 4) .

Development of Selective VAP-1/SSAO Inhibitors for Cardiovascular and Inflammatory Disease Models

Leverage the potent VAP-1 inhibitory activity (IC₅₀ = 14 nM) of (R)-3-aminopyrrolidine derivatives [1] to design and synthesize selective semicarbazide-sensitive amine oxidase (SSAO) inhibitors. The >7,000-fold selectivity window over 5-lipoxygenase reduces the risk of confounding anti-inflammatory effects, making it a valuable tool for target validation and mechanistic studies.

Chiral Method Development and Quality Control Reference

The high commercial purity (≥98%) and well-defined stereochemistry of this compound make it an ideal reference standard for developing chiral HPLC methods or validating enantiomeric purity assays for related 3-aminopyrrolidine derivatives [1]. Its use can ensure accurate determination of enantiomeric excess (ee) in asymmetric synthesis workflows.

Structure-Activity Relationship (SAR) Studies on Pyrrolidine-Based Pharmacophores

Employ this compound as a key intermediate in systematic SAR campaigns aimed at optimizing binding affinity and functional selectivity for chemokine receptors and amine oxidases. The established quantitative potency data for the (R)-series provides a robust baseline for evaluating the impact of further N-substitution and core modifications [1].

Application
Selection Property
Validation Focus
CCR2 antagonist synthesis for inflammation pathway studies
R-enantiomer stereochemical requirement
CCR2b binding and chemotaxis endpoint confirmation
VAP-1/SSAO inhibitor development for amine oxidase research
Reported target selectivity profile
Cross-target activity verification (e.g., 5-lipoxygenase)
Chiral method development and enantiomeric purity validation
Certified high enantiomeric purity
Chiral HPLC method suitability and ee determination
SAR campaigns on pyrrolidine pharmacophores
Established (R)-series potency baseline
Functional assay endpoint comparison across derivatives

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-1-(4-Chlorobenzyl)pyrrolidin-3-aminedihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.